Fmoc-D-Aph(L-Hor)-OH

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Building Blocks for Peptide Synthesis

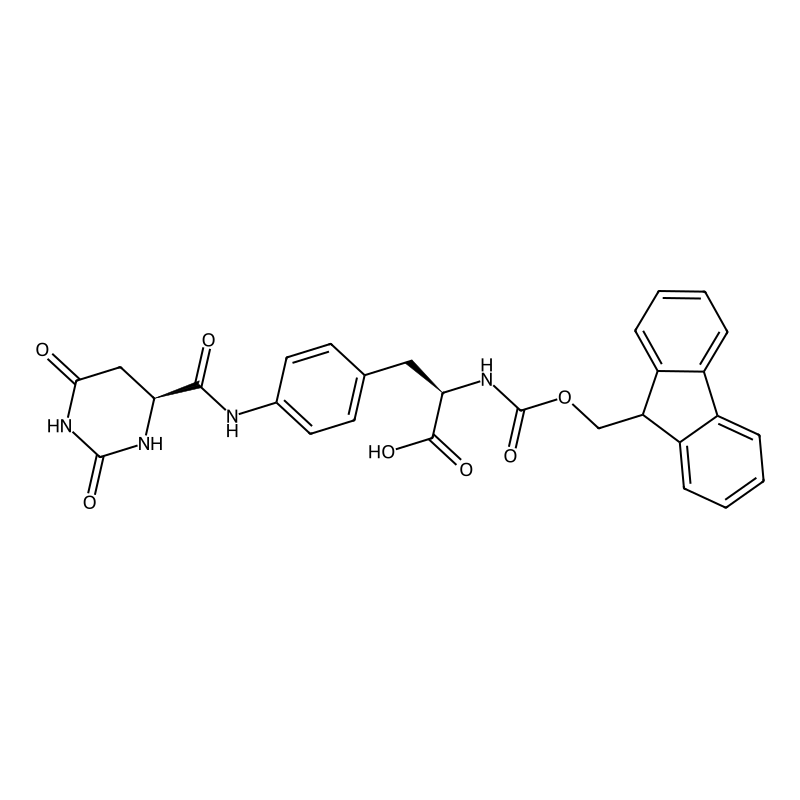

Fmoc-D-Aph(L-Hor)-OH, also known as Fmoc-4-[[[(4S)-hexahydro-2,6-dioxo-4-pyrimidinyl]carbonyl]amino]-D-phenylalanine, is a synthetic building block commonly used in peptide synthesis. Peptides are chains of amino acids linked by peptide bonds, and they play crucial roles in various biological processes. Fmoc-D-Aph(L-Hor)-OH incorporates a modified D-phenylalanine (D-Aph) amino acid with a L-Hor protecting group attached to its side chain. The Fmoc (Fluorenylmethoxycarbonyl) group serves as a temporary protecting group for the amino group of the D-Aph residue during peptide synthesis. [, ]

Applications in Peptide Design and Development

The ability to incorporate non-natural amino acids like D-Aph into peptides allows researchers to design and develop novel molecules with specific properties. D-enantiomers of amino acids, like D-Aph in this case, can have different biological effects compared to their natural L-enantiomers. Researchers can utilize Fmoc-D-Aph(L-Hor)-OH to synthesize peptides containing D-Aph, potentially leading to the development of new drugs, enzyme inhibitors, or other functional molecules with improved characteristics such as increased stability or targeted activity. []

Solid-Phase Peptide Synthesis (SPPS)

Fmoc-D-Aph(L-Hor)-OH is particularly valuable in the field of solid-phase peptide synthesis (SPPS). SPPS is a widely used technique for efficiently constructing peptides on a solid support. Fmoc-D-Aph(L-Hor)-OH, with its Fmoc protecting group, allows for the controlled addition of the D-Aph amino acid during the peptide chain assembly process on the solid support. This enables the synthesis of complex peptides containing D-Aph residues for various research applications. []

Fmoc-D-Aph(L-Hor)-OH, or 4-[(Aminocarbonyl)amino]-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-D-phenylalanine, is a compound that belongs to a class of amino acids modified with a fluorenylmethoxycarbonyl (Fmoc) protecting group. This compound is characterized by its unique structure, which includes the D-amino acid phenylalanine (D-Aph), linked to a hydroxyl group and an L-hydroxy acid (L-Hor). The presence of the Fmoc group provides stability and protection during peptide synthesis, making it a valuable building block in the field of medicinal chemistry and peptide synthesis .

- Peptide Bond Formation: It can react with other amino acids or peptide fragments to form peptide bonds, facilitating the elongation of peptide chains.

- Deprotection Reactions: The Fmoc group can be removed under basic conditions, allowing for further functionalization of the amino group.

- Isomerization: Under alkaline conditions, Fmoc-D-Aph(L-Hor)-OH is prone to isomerization, particularly affecting the L-Hor component, which may lead to impurities in synthesized products .

The biological activity of Fmoc-D-Aph(L-Hor)-OH is primarily linked to its role as a building block in peptides that exhibit pharmacological properties. Compounds synthesized from this amino acid have been explored for their potential as:

- Anti-inflammatory Agents: Peptides incorporating Fmoc-D-Aph(L-Hor)-OH may exhibit anti-inflammatory properties.

- Antibiotics and Analgesics: It has been utilized in the development of drugs targeting pain relief and bacterial infections .

The synthesis of Fmoc-D-Aph(L-Hor)-OH typically follows solid-phase peptide synthesis techniques. Key methods include:

- Solid-phase Synthesis: Utilizing resins such as Rink amide AM or MBHA, the Fmoc-D-Aph(L-Hor)-OH can be introduced into peptide sequences through successive coupling reactions.

- Fmoc Protection Strategy: The Fmoc group is added to protect the amino functionality during synthesis. After coupling, the Fmoc group is removed using a base like piperidine.

- Purification Techniques: Post-synthesis purification often involves high-performance liquid chromatography to isolate the desired product from impurities resulting from isomerization or incomplete reactions .

Fmoc-D-Aph(L-Hor)-OH finds applications in various fields:

- Pharmaceutical Development: It serves as a key intermediate in synthesizing therapeutic peptides and drugs.

- Research: Used in studies focusing on peptide interactions and biological mechanisms.

- Biotechnology: Its incorporation into peptide libraries aids in drug discovery and development processes .

Studies involving Fmoc-D-Aph(L-Hor)-OH often focus on its interactions within biological systems. These include:

- Binding Studies: Investigating how peptides containing this compound interact with biological receptors or enzymes.

- Stability Assessments: Evaluating how modifications affect the stability and efficacy of synthesized peptides in biological environments.

Similar Compounds

Several compounds share structural similarities with Fmoc-D-Aph(L-Hor)-OH, each exhibiting unique properties. A comparison with these compounds highlights its distinctiveness:

| Compound Name | Structure Similarity | Unique Features |

|---|---|---|

| Fmoc-D-Aph(Cbm)-OH | Similar backbone | Contains a different protecting group (Cbm) |

| Fmoc-L-Aph(Hor)-OH | Similar backbone | L-isomer instead of D-isomer |

| Fmoc-D-Tyr-OH | Similar aromatic ring | Different side chain with a hydroxyl group |

| Fmoc-D-Phe-OH | Similar backbone | Contains phenyl instead of hydroxyphenyl |

The uniqueness of Fmoc-D-Aph(L-Hor)-OH lies in its specific combination of D-amino acid configuration and L-hydroxy acid functionality, which may impart distinct biological activities compared to its analogs .